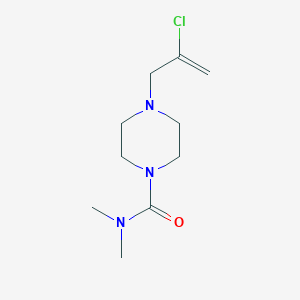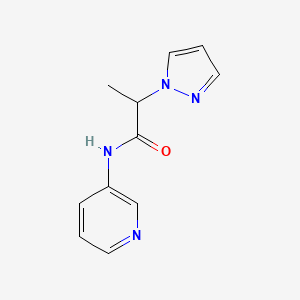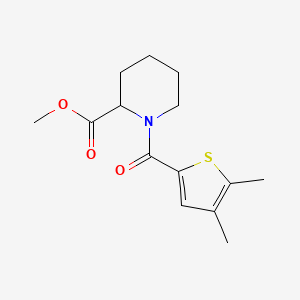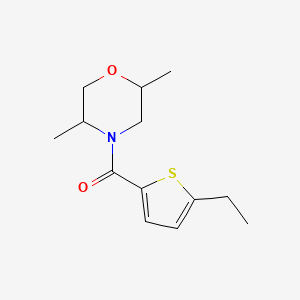
4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide is a chemical compound that has attracted significant attention in scientific research due to its potential in various applications. This compound is also known as CEP-1347 and has been studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide involves the inhibition of the c-Jun N-terminal kinase (JNK) pathway. JNK is a protein kinase that is involved in cell death pathways, and its inhibition can prevent the death of neurons. CEP-1347 has been shown to inhibit JNK activity and prevent the death of dopaminergic neurons.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and can induce apoptosis, or programmed cell death, in these cells. CEP-1347 has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide in lab experiments is its specificity for the JNK pathway. This compound can selectively inhibit JNK activity without affecting other protein kinases, which can be useful in studying the role of JNK in various cellular processes. However, one limitation of using CEP-1347 in lab experiments is its potential toxicity. This compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide. One area of research is the development of more potent and selective JNK inhibitors. Another area of research is the investigation of the potential use of CEP-1347 in other neurodegenerative diseases such as Alzheimer's disease. Additionally, the potential use of this compound in combination with other drugs for the treatment of Parkinson's disease is an area of interest for future research.
Méthodes De Synthèse
The synthesis of 4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide involves the reaction of 2-chloropropene with N,N-dimethylpiperazine in the presence of a catalyst such as palladium on carbon. The resulting compound is then reacted with chloroformamide to produce the final product.
Applications De Recherche Scientifique
The potential use of 4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide in scientific research has been studied extensively. One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Parkinson's disease. CEP-1347 has been shown to have neuroprotective effects and can prevent the death of dopaminergic neurons, which are the cells that degenerate in Parkinson's disease.
Propriétés
IUPAC Name |
4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O/c1-9(11)8-13-4-6-14(7-5-13)10(15)12(2)3/h1,4-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFABWCOYBYJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)CC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)






![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)


![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)
![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)
![1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine](/img/structure/B7544499.png)